4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrazine core linked to a pyrimidine ring via a piperazine moiety, with additional substitutions at positions 4 (2-methylpyrazolo[1,5-a]pyrazine) and 6 (1H-pyrazol-1-yl). The piperazine linker enhances solubility and flexibility, while the pyrazole and pyrazine groups may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
2-methyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9/c1-14-11-15-18(19-4-6-26(15)23-14)25-9-7-24(8-10-25)16-12-17(21-13-20-16)27-5-2-3-22-27/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGDGPYEMCVMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones () exhibit fused thiazole rings, reducing solubility compared to the target compound’s piperazine linker .
Substituent Effects: The 1H-pyrazol-1-yl group at position 6 (target compound) introduces a hydrogen-bond donor/acceptor, contrasting with the difluoromethyl group in the cyclopropyl analog , which may improve metabolic stability but reduce polarity. Piperazine-linked compounds (e.g., FAUC 329) show enhanced blood-brain barrier penetration, but the target’s bulky pyrazolo-pyrazine substituent may limit this property .
Biological Target Implications :
- While anagliptin and other DPP-4 inhibitors rely on pyrazolo-pyrimidine motifs for enzymatic inhibition , the target compound’s pyrazine core and pyrazole substituent suggest divergent target selectivity, possibly toward kinases like RET or JAK .
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